

Application Notes and Protocols for Measuring SOS1 Degradation by Immunoblotting

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Compound of Interest

Compound Name: PROTAC SOS1 degrader-9

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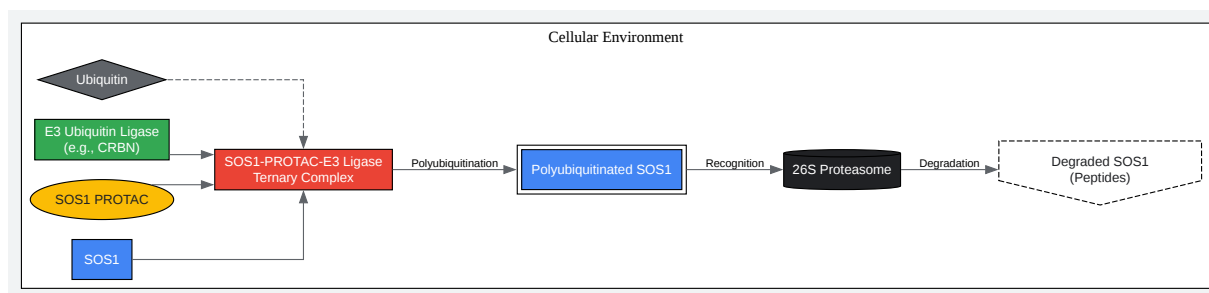
Introduction

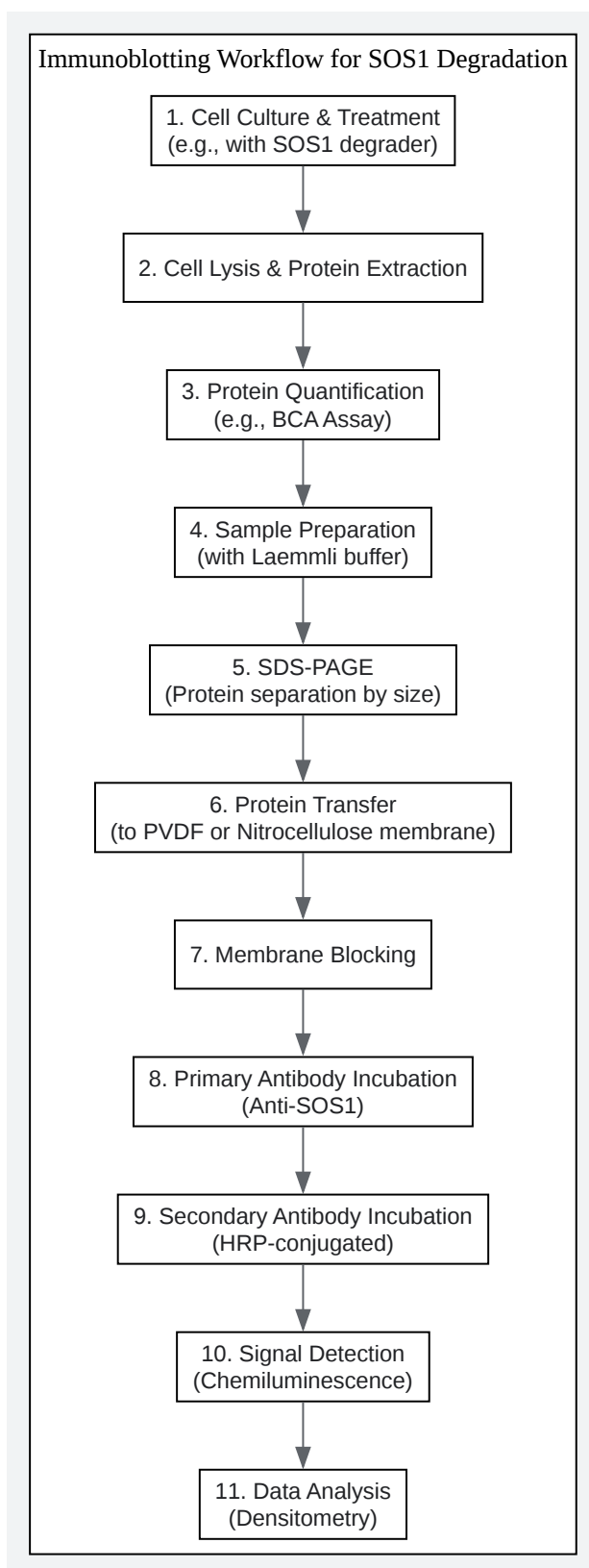
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS GTPases, key regulators of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4] One emerging therapeutic strategy is the targeted degradation of SOS1 using technologies like Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][7]

Immunoblotting, also known as Western blotting, is a powerful and widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[8] This makes it an essential tool for measuring the degradation of SOS1 in response to treatment with degraders or other stimuli.[3][7] These application notes provide a detailed protocol for the measurement of SOS1 degradation using immunoblotting, from cell culture and treatment to data analysis and interpretation.

Signaling Pathway for PROTAC-Mediated SOS1 Degradation

Proteolysis-Targeting Chimeras (PROTACs) are engineered molecules designed to induce the degradation of a target protein, in this case, SOS1. A PROTAC consists of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4][5] This ternary complex formation brings the E3 ligase in close proximity to SOS1, facilitating the transfer of ubiquitin molecules to the SOS1 protein. Polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome.[5][9]





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